(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, including a chlorophenyl group, a hydroxy group, and an oxolan-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Addition of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be added through a nucleophilic addition reaction involving an oxirane derivative.
Formation of the Imino Group: The imino group can be formed through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-[(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio]phenoxyacetic acid: A compound with anti-inflammatory properties.
Uniqueness
(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its chromene core, combined with the chlorophenyl, hydroxy, and oxolan-2-ylmethyl groups, provides a distinct structure that can interact with various molecular targets.
Properties
IUPAC Name |
2-(4-chlorophenyl)imino-7-hydroxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c22-14-4-6-15(7-5-14)24-21-18(20(26)23-12-17-2-1-9-27-17)10-13-3-8-16(25)11-19(13)28-21/h3-8,10-11,17,25H,1-2,9,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXWKCKODAJKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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